3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine-2,4-dione core, which is known for its significant biological activities
Mechanism of Action
Target of Action
Thiazolidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit diverse therapeutic and pharmaceutical activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to a range of effects including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Thiazolidine derivatives, however, are known to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on thiazolidin-2,4-dione derivatives suggests that these compounds have drug-like properties and their selectivity, purity, product yield, and pharmacokinetic activity can be improved through various synthetic approaches .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of thiazolidine derivatives has been shown to benefit from a safe and greener reaction pathway, low toxicity, high yield of product, and easy isolation method .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione moiety.
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Preparation of Azetidin-3-yl Intermediate
Starting Material: Cyclobutanecarbonyl chloride.
Reaction: Cyclobutanecarbonyl chloride reacts with azetidine in the presence of a base such as triethylamine to form 1-(Cyclobutanecarbonyl)azetidine.
Conditions: The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions.
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Coupling with Thiazolidine-2,4-dione
Starting Material: Thiazolidine-2,4-dione.
Reaction: The azetidin-3-yl intermediate is then reacted with thiazolidine-2,4-dione in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: This step is usually performed in a solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction
- Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione moiety.
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the cyclobutanecarbonyl group.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored for various scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form diverse chemical derivatives.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Investigated as a candidate for drug development due to its unique structural features.
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Industry
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
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Thiazolidine-2,4-dione Derivatives
Pioglitazone: Used as an anti-diabetic agent.
Rosiglitazone: Another anti-diabetic drug with a similar core structure.
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Azetidine Derivatives
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.
Uniqueness
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the azetidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJCYVHGLEYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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